3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
The synthesis of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the octahydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then coupled with 4-(methylsulfonyl)phenylpropanamide under specific reaction conditions. The reaction is often mediated by catalysts such as CuI and NaHCO3 in acetonitrile . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar compounds include other derivatives of benzo[b][1,4]dioxin and phenylpropanamide. For example:
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound is used in organic light-emitting devices.
4H-benzo[d][1,3]dioxin-4-one derivatives: These are used in various synthetic applications.
The uniqueness of 3-(4-methanesulfonylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-25(21,22)15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)24-11-10-23-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBKCZQIKDILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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